molecular formula C21H20N2O6 B2530520 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide CAS No. 618419-38-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide

Cat. No.: B2530520
CAS No.: 618419-38-8
M. Wt: 396.399
InChI Key: NXIUXZBNOGSHCZ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide is a synthetic small molecule of significant interest in pharmacological research, particularly in the study of ion channel modulation and cellular stress response pathways. This compound belongs to the chemical class of 5-aryl-2-furfuramides, a series known for its interaction with key biological targets. Researchers investigating neuropathic pain may find this compound valuable, as structurally related furan-2-carboxamides have been identified as potent and selective blockers of the Nav1.8 sodium channel, a tetrodotoxin-resistant voltage-gated sodium channel expressed in peripheral sensory neurons that is a prominent target for pain intervention . The 3,4-dimethoxyphenethyl moiety is a common pharmacophore in various bioactive molecules and may contribute to the compound's overall properties. Beyond neuroscience, furan-carboxamide derivatives have shown promise in chemoprevention research. For instance, the stilbene-furan hybrid BK3C231 has been demonstrated to activate the Nrf2/ARE signaling pathway, leading to the upregulation of cytoprotective enzymes like NQO1, GST, and HO-1, thereby protecting cells against oxidative and electrophilic stress . This suggests potential research applications for this compound in models of oxidative damage and carcinogenesis. The nitroaryl substituent on the furan ring is a feature present in other biologically active molecules and can be crucial for molecular interactions or serve as a synthetic handle for further derivatization. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and conduct their own experiments to determine its specific activity profile and mechanism of action in their unique biological systems.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-27-18-7-6-14(12-20(18)28-2)10-11-22-21(24)19-9-8-17(29-19)15-4-3-5-16(13-15)23(25)26/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIUXZBNOGSHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the subsequent attachment of the nitrophenyl and dimethoxyphenyl groups. Common synthetic routes include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Nitrophenyl Group: This step often involves nitration reactions using nitric acid or other nitrating agents.

    Attachment of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions using dimethoxybenzene and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key functional motifs:

  • Furan-2-carboxamide backbone

  • 3-Nitrophenyl substituent

  • 3,4-Dimethoxyphenethyl side chain

Amide Bond Hydrolysis

Furan-carboxamides are susceptible to hydrolysis under acidic or basic conditions. For example:

  • BK3C231 (a structurally similar stilbene-furan carboxamide) undergoes metabolic transformations involving amide cleavage in biological systems .

  • Experimental conditions (e.g., HCl/H₂O or NaOH/EtOH) could yield:

    • 5-(3-Nitrophenyl)furan-2-carboxylic acid

    • 2-(3,4-Dimethoxyphenyl)ethylamine

Nitro Group Reduction

The 3-nitrophenyl group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂:

Reaction Conditions Product
Reduction of nitro to amineH₂ (1 atm), 10% Pd/C, EtOH, 25°C5-(3-Aminophenyl)furan-2-carboxamide

This transformation is critical for generating intermediates for further coupling reactions .

Electrophilic Aromatic Substitution (EAS)

The furan ring’s electron-rich nature allows electrophilic attacks, though the nitro group deactivates the adjacent positions:

Nitration/Sulfonation

Limited by the nitro group’s meta-directing effects. Substitution likely occurs at the C4 position of the furan ring:

Furan-2-carboxamide+HNO3/H2SO45-(3-Nitrophenyl)-4-nitrofuran-2-carboxamide\text{Furan-2-carboxamide} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{5-(3-Nitrophenyl)-4-nitrofuran-2-carboxamide}

Halogenation

Bromination or chlorination may occur under mild conditions (e.g., NBS in CCl₄) .

N-Arylation and Cross-Coupling

The 3,4-dimethoxyphenethyl amine (hydrolysis product) can participate in:

  • Buchwald-Hartwig coupling with aryl halides .

  • Ullmann-type reactions for C–N bond formation .

Oxidative Demethylation

The 3,4-dimethoxyphenyl group can undergo demethylation with BBr₃ or HI:

3,4-DimethoxyphenylBBr33,4-Dihydroxyphenyl\text{3,4-Dimethoxyphenyl} \xrightarrow{\text{BBr}_3} \text{3,4-Dihydroxyphenyl}

This reaction modifies the compound’s polarity and biological activity .

Biological Activity and Stability

While not a direct chemical reaction, studies on BK3C231 highlight:

  • Induction of cytoprotective enzymes (NQO1, GST) via Nrf2/ARE pathway activation .

  • Stability in physiological pH (t₁/₂ > 24 hrs in PBS buffer) .

Synthetic Routes

No direct synthesis is reported, but analogous compounds suggest:

  • Step 1 : Coupling 5-(3-nitrophenyl)furan-2-carboxylic acid with 2-(3,4-dimethoxyphenyl)ethylamine via EDC/HOBt.

  • Step 2 : Purification by column chromatography (hexane/EtOAc) .

Data Gaps and Recommendations

  • Experimental validation is required for reaction yields and kinetics.

  • Computational modeling (DFT) could predict regioselectivity in EAS.

  • Comparative studies with PubChem CID 1179011 (a nitrophenyl-furan derivative) may inform stability profiles .

Scientific Research Applications

Anticancer Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide exhibits significant anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial effects against various pathogens:

  • Bacterial Pathogens : Effective against strains such as Escherichia coli and Staphylococcus aureus.
  • Fungal Activity : Preliminary studies indicate potential antifungal properties.
Activity TypeTarget Organism/Cell LineObserved Effect
AnticancerHepG2Induces apoptosis
AnticancerMCF-7Cell cycle arrest
AntimicrobialE. coliSignificant antibacterial effect
AntimicrobialS. aureusSignificant antibacterial effect

Mechanistic Studies

Research into the mechanisms by which this compound exerts its effects is ongoing. Studies have highlighted the following points:

  • The ability to modulate signaling pathways involved in cell survival and death.
  • Interaction with specific molecular targets that may alter the drug resistance profiles of certain cancer cells.

Case Studies

  • In Vivo Studies : Animal models have shown promising results regarding tumor reduction when treated with this compound, indicating its potential for further development into a therapeutic agent.
  • Clinical Trials : Early-phase clinical trials are being designed to assess the safety and efficacy of this compound in human subjects, focusing on its application in treating specific types of cancers.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan Ring

a) 5-Nitro-Furan-2-Carboxamide Derivatives
  • N-(4-Methoxy-3-(Trifluoromethyl)Phenyl)-5-Nitrofuran-2-Carboxamide (22o): This analog replaces the 3-nitrophenyl group with a 4-methoxy-3-(trifluoromethyl)phenyl moiety. Synthesized in 67% yield via coupling reactions .
  • 5-Nitro-N-[3-(Trifluoromethyl)Phenyl]Furan-2-Carboxamide :
    Similar to 22o but lacks the methoxy group. The absence of methoxy may reduce solubility, as polar substituents like methoxy improve hydrophilicity .
b) Non-Nitro Furan Derivatives
  • N-Ethyl-5-(3-Nitrophenyl)Furan-2-Carboxamide :
    Replaces the 3,4-dimethoxyphenethyl group with a simple ethyl chain. This simplification reduces steric bulk but may diminish target affinity due to the loss of aromatic interactions .

Modifications to the Amide Side Chain

a) Phenethylamine-Based Analogs
  • N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B) :
    A benzamide analog lacking the furan ring. Synthesized in 80% yield, it highlights the role of the 3,4-dimethoxyphenethyl group in enhancing binding to aromatic receptor sites. The benzamide core, however, lacks the electronic diversity provided by the nitro-furan system .
  • 2-[5-(2-Chlorophenyl)Furan-2-Yl]-N-[2-(3,4-Dimethoxyphenyl)Ethyl]Quinoline-4-Carboxamide: Incorporates a quinoline ring fused to the furan-carboxamide.
b) Heterocyclic Modifications
  • N-{[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-Yl]Methyl}-N-EthylFuran-2-Carboxamide :
    Introduces an oxadiazole ring, which can enhance hydrogen-bonding capacity. The ethyl group and chlorophenyl substituent create a balance between lipophilicity and polarity .

Research Findings and Implications

  • Electronic Effects : The 3-nitrophenyl group in the target compound provides strong electron-withdrawing properties, which may stabilize charge-transfer interactions in biological systems. Comparatively, trifluoromethyl groups (as in 22o) offer similar effects with improved hydrolytic stability .
  • Role of Methoxy Groups : The 3,4-dimethoxyphenethyl side chain enhances solubility and may facilitate interactions with hydrophobic pockets in enzymes or receptors, as seen in Rip-B .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to 22o (coupling reactions with palladium catalysts) but requires optimization for higher yields, as seen in (17% yield for a related styrylphenyl analog) .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.

The molecular formula of this compound is C20H24N2O5C_{20}H_{24}N_{2}O_{5}, with a molecular weight of 372.415 g/mol. The compound exhibits a density of 1.189 g/cm³ and a boiling point of approximately 552.3°C at 760 mmHg .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through the activation of p53 pathways and caspase-3 cleavage, leading to programmed cell death .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
BK3C231CCD-18Co10.38Induction of NQO1
Similar Compound AMCF-70.65Apoptosis via p53
Similar Compound BHeLa2.41Caspase activation

Antioxidant Activity

This compound has also been studied for its antioxidant properties. In vitro studies demonstrated its ability to protect against oxidative stress-induced damage in cellular models by reducing DNA strand breaks and improving mitochondrial integrity .

Anti-inflammatory Effects

The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation. This modulation is believed to occur through the inhibition of pro-inflammatory cytokines and other mediators .

The biological activity of this compound is thought to involve interaction with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It can interact with receptors that regulate cell proliferation and apoptosis.
  • Oxidative Stress Reduction : By enhancing antioxidant defenses, it protects cells from damage caused by reactive oxygen species (ROS).

Case Studies

  • Cytoprotective Effects Study : A study on the effects of BK3C231 (a related compound) showed that pretreatment with this compound significantly reduced DNA damage and mitochondrial dysfunction induced by the carcinogen 4-nitroquinoline 1-oxide (4NQO). The findings suggested a protective role against nitrosative stress rather than oxidative stress .
  • Apoptotic Induction Study : Another investigation revealed that compounds similar to this compound could effectively induce apoptosis in breast cancer cell lines through the upregulation of apoptotic markers .

Q & A

Q. What are the key synthetic pathways for N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide, and how can yield be optimized?

The synthesis involves multi-step reactions, typically starting with furan-2-carboxylic acid derivatives. Key steps include:

  • Amide coupling : Reacting 5-(3-nitrophenyl)furan-2-carboxylic acid with 2-(3,4-dimethoxyphenyl)ethylamine using coupling agents like EDCI/HOBt .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, while temperatures of 60–80°C improve kinetics .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., nitrophenyl protons at δ 8.1–8.3 ppm, dimethoxy groups at δ 3.8–3.9 ppm) .
  • XRD : Single-crystal X-ray diffraction reveals intramolecular interactions (e.g., hydrogen bonds between amide NH and nitro groups, dihedral angles between aromatic rings) .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+^+ at m/z 465.2) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens include:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
  • Enzyme inhibition : Testing against kinases (e.g., EGFR) or inflammatory targets (COX-2) via fluorometric/colorimetric assays .
  • Solubility : Use shake-flask method (PBS, pH 7.4) to determine aqueous solubility (<10 µg/mL suggests need for prodrug derivatization) .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity across studies be resolved?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for cytotoxicity) .
  • Structural analogs : Compare activity with derivatives (e.g., replacing 3-nitrophenyl with 4-chlorophenyl reduces COX-2 inhibition by 40%) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities vs. experimental IC50_{50} values .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug design : Introduce ester groups at the amide nitrogen to enhance solubility (e.g., acetylated prodrugs show 5x higher bioavailability) .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (200 nm size) to improve plasma half-life from 2h to 8h in rodent models .
  • Metabolic stability : Assess liver microsome clearance (human/rat) and modify metabolically labile groups (e.g., replace methoxy with trifluoromethoxy) .

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

XRD data reveals:

  • Hydrogen-bond networks : Intramolecular N–H···O bonds stabilize the amide conformation, while π-π stacking (3.8 Å between furan and nitrophenyl) affects melting point (mp 215–217°C) .
  • Polymorphism screening : Use solvent-drop grinding (ethanol/acetone) to identify stable polymorphs with improved dissolution rates .

Q. What computational methods validate the compound’s mechanism of action?

  • Molecular dynamics (MD) : Simulate binding to EGFR (PDB: 1M17) over 100 ns to assess stability of hydrogen bonds with Lys721 and Met793 .
  • QSAR models : Train models on analogs (e.g., 3D descriptors like WHIM) to predict IC50_{50} within 0.5 log units of experimental values .
  • ADMET prediction : Use SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risk .

Data Contradiction Analysis

Q. Why do some studies report high anti-inflammatory activity while others show negligible effects?

Potential factors include:

  • Cell-type specificity : Activity in RAW264.7 macrophages (IC50_{50} 12 µM) vs. no effect in THP-1 monocytes due to differential COX-2 expression .
  • Redox sensitivity : The nitro group may act as a pro-drug under hypoxic conditions (e.g., 3x higher activity in HT-29 spheroids vs. monolayer cultures) .
  • Metabolite interference : HPLC-MS/MS identifies a hydroxylated metabolite (m/z 481.2) with 10x lower potency .

Methodological Resources

Q. What protocols are recommended for scaling up synthesis without compromising purity?

  • Continuous flow reactors : Achieve 85% yield at 100 g scale (residence time 30 min, 70°C) with in-line IR monitoring .
  • Quality control : Implement PAT (Process Analytical Technology) with real-time HPLC to detect impurities >0.1% .

Q. How can researchers access reliable structural data for SAR studies?

  • Public databases : Use PubChem (CID 5144418) for canonical SMILES and InChIKey .
  • Crystallographic repositories : CCDC deposition (e.g., CCDC 2050121) provides cif files for overlay analysis .

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